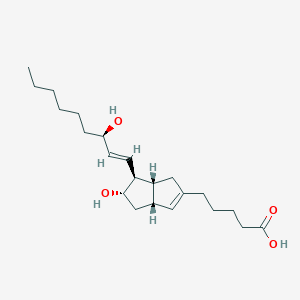
2,6-二溴吡啶-4-甲酸甲酯
描述
Methyl 2,6-dibromopyridine-4-carboxylate is a chemical compound involved in various chemical reactions and syntheses. It is structurally characterized by the presence of a pyridine ring, which is substituted with bromine atoms and a carboxylate group.
Synthesis Analysis
- Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, offering insights into the synthesis of related pyridine derivatives (Feng et al., 2010).
- Another synthesis approach involves a series of methyl-2-aminopyridine-4-carboxylate derivatives, providing a foundational understanding of the chemical structure and synthesis methods of related compounds (Nagashree et al., 2013).
Molecular Structure Analysis
- The molecular structure of related pyridine derivatives, such as methyl 4-fluoro-3-methylpyridine-2-carboxylate, offers insights into the structural characteristics of methyl 2,6-dibromopyridine-4-carboxylate (Shi et al., 2012).
- Studies on tautomeric forms, intermolecular interactions, and lipophilicity of methylated pyridazine carboxylic acids provide relevant information on the molecular structure of similar compounds (Katrusiak et al., 2011).
Chemical Reactions and Properties
- The carboxylation reaction of bromopyridine derivatives underlines the chemical reactivity of similar compounds in the presence of carbon dioxide and ionic liquids (Feng et al., 2010).
- The synthesis of 4,4'-bipyridine-2-carboxylic acid and its reactions with transition metals highlight the potential chemical properties and reactions of structurally related compounds (Chen et al., 2006).
Physical Properties Analysis
- Insights into the physical properties of related pyridine derivatives can be gained from studies on the synthesis and characterization of similar compounds, such as methyl 4-aminopyrrole-2-carboxylates (Galenko et al., 2015).
Chemical Properties Analysis
- Research on the synthesis of methyl 6-aminopyridine-3-carboxylate and its molecular docking studies provide information relevant to understanding the chemical properties of methyl 2,6-dibromopyridine-4-carboxylate (Pandimeena et al., 2021).
科学研究应用
电催化羧化:
- 一项研究开发了一种新的电化学程序,用于在离子液体中用 CO2 电催化羧化 2-氨基-5-溴吡啶,以生产 6-氨基烟酸,展示了化学合成的环保方法(Feng 等人,2010 年)。
钯催化的芳基化:
- 使用 N-杂环卡宾配体对 2,6-二溴吡啶进行选择性钯催化芳基化的研究表明具有生产多种取代吡啶的潜力,这对于有机和药物化学非常重要(Prajapati 等人,2015 年)。
溴原子的反应性:
- 1939 年的一项研究探讨了溴代吡啶中溴原子的反应性,导致由 1-甲基-2.6-二溴吡啶鎓盐形成 1-甲基-6-溴-2-吡啶酮,提供了对吡啶衍生物化学的见解(Wibaut 等人,1939 年)。
抗菌活性:
- 合成了一系列甲基-2-氨基吡啶-4-甲酸酯衍生物,并评估了它们的抗菌活性,为药物研究领域做出了贡献(Nagashree 等人,2013 年)。
膦催化的环化:
- 一项研究提出了一种简便的膦催化 [4 + 2] 环化,用于合成高度官能化的四氢吡啶,表明在有机合成中具有潜在应用(Zhu 等人,2003 年)。
配位化学:
- 关于合成新的二吡啶基胺和二吡啶基甲烷配体及其与 Mg(II) 和 Zn(II) 的配位化学的研究突出了 2,6-二溴吡啶衍生物在开发具有材料科学潜在应用的金属配合物中的效用(Zheng 等人,2008 年)。
作用机制
安全和危害
Methyl 2,6-dibromopyridine-4-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
methyl 2,6-dibromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHFPTMUVIDZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598228 | |
| Record name | Methyl 2,6-dibromopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dibromopyridine-4-carboxylate | |
CAS RN |
119308-57-5 | |
| Record name | Methyl 2,6-dibromopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


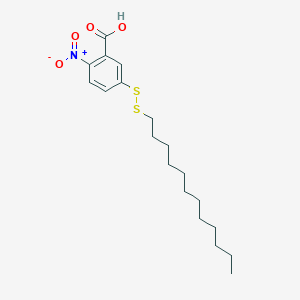


![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
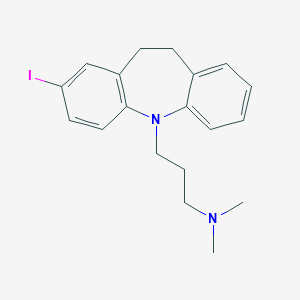
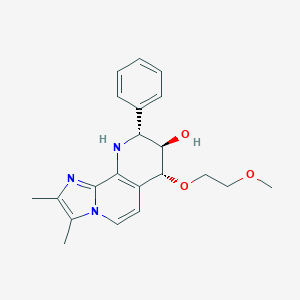
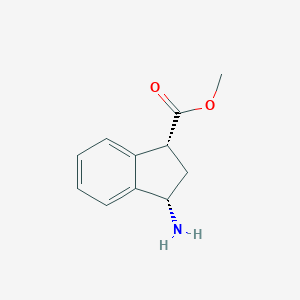
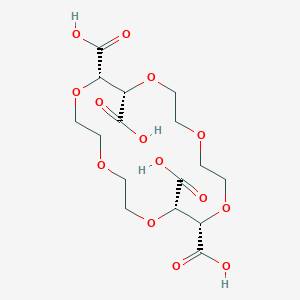
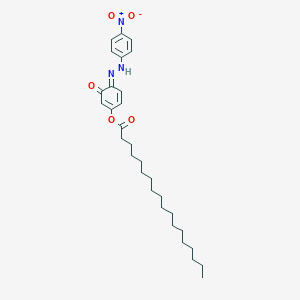
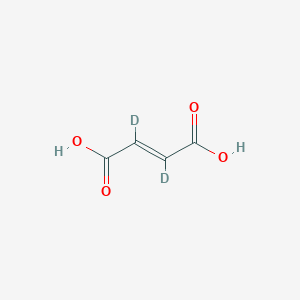
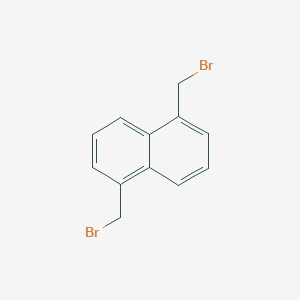
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
